molecular formula C8H7ClN2O2S B12960174 4-Chloro-2-cyano-N-methylbenzenesulfonamide

4-Chloro-2-cyano-N-methylbenzenesulfonamide

Cat. No.: B12960174
M. Wt: 230.67 g/mol
InChI Key: NWMGIUFSZATCTG-UHFFFAOYSA-N
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Description

4-Chloro-2-cyano-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H7ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group at the 4-position, a cyano group at the 2-position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyano-N-methylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylcyanamide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the cyanamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyano-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Reduction: Formation of 4-chloro-2-amino-N-methylbenzenesulfonamide.

    Oxidation: Formation of 4-chloro-2-cyano-N-methylbenzenesulfonic acid.

Scientific Research Applications

4-Chloro-2-cyano-N-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.

    Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyano-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the sulfonamide group can interact with polar regions of the target molecule. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-methylbenzenesulfonamide: Lacks the cyano group, making it less versatile in certain chemical reactions.

    2-Cyano-N-methylbenzenesulfonamide:

    4-Chloro-2-cyano-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

Uniqueness

4-Chloro-2-cyano-N-methylbenzenesulfonamide is unique due to the presence of both chloro and cyano groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

4-chloro-2-cyano-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3

InChI Key

NWMGIUFSZATCTG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

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